tert-butyl 4-(5-methanesulfonylpyrimidin-2-yl)piperidine-1-carboxylate is a chemical compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure integrates a piperidine ring, a tert-butyl group, and a methanesulfonyl-substituted pyrimidine, which may contribute to its biological activity.
The compound is cataloged under the CAS number 123855-51-6 and can be sourced from various chemical suppliers. Its molecular formula is , and it has a molecular weight of approximately 304.38 g/mol.
This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities. The methanesulfonyl group enhances its solubility and reactivity, making it a candidate for drug development.
The synthesis of tert-butyl 4-(5-methanesulfonylpyrimidin-2-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. A common method includes:
The synthesis may require specific reaction conditions such as temperature control and the use of solvents like tetrahydrofuran or dichloromethane. Purification techniques such as column chromatography are employed to isolate the desired product.
The molecular structure of tert-butyl 4-(5-methanesulfonylpyrimidin-2-yl)piperidine-1-carboxylate features:
The InChI key for this compound is CTEDVGRUGMPBHE-UHFFFAOYSA-N
, and it possesses several rotatable bonds that could affect its conformational flexibility.
The compound can participate in various chemical reactions typical for piperidine derivatives:
Reactions often require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yield and selectivity.
Quantitative structure–activity relationship (QSAR) models may provide insights into how structural variations affect biological activity.
tert-butyl 4-(5-methanesulfonylpyrimidin-2-yl)piperidine-1-carboxylate has potential applications in:
This compound exemplifies the intersection of synthetic organic chemistry and pharmacology, highlighting its significance in ongoing research and development efforts in medicinal chemistry.
The synthesis of tert-butyl 4-(5-methanesulfonylpyrimidin-2-yl)piperidine-1-carboxylate relies on sequential transformations starting from piperidine precursors. A foundational approach involves Boc protection of 4-hydroxypiperidine or 4-iodopiperidine to generate air-stable intermediates like tert-butyl 4-hydroxypiperidine-1-carboxylate or tert-butyl 4-iodopiperidine-1-carboxylate [10]. Subsequent pyrimidine coupling typically employs nucleophilic aromatic substitution (SNAr), where the piperidine nitrogen or oxygen attacks halogenated pyrimidines. For example, 4-hydroxypiperidine derivatives react with 2,5-dihalopyrimidines under basic conditions to install the pyrimidinyl moiety [10]. A critical final step involves sulfonylation of a thioether or halide precursor at the pyrimidine 5-position using methanesulfonyl chloride under oxidizing conditions [2]. This multi-step strategy balances functional group compatibility and regioselectivity, with overall yields highly dependent on purification efficiency at each stage [5].
Table 1: Key Synthetic Intermediates and Their Roles
Intermediate | CAS Number | Role in Synthesis | Key Reaction |
---|---|---|---|
tert-Butyl 4-hydroxypiperidine-1-carboxylate | – | Nucleophile for pyrimidine coupling | SNAr with halopyrimidines |
tert-Butyl 4-iodopiperidine-1-carboxylate | – | Electrophile for C–C bond formation | Suzuki/Miyaura coupling |
5-Bromo-2-chloropyrimidine | – | Pyrimidine core precursor | Sequential nucleophilic substitutions |
5-(Methylthio)pyrimidin-2-yl derivative | – | Sulfonylation precursor | Oxidation to methanesulfonyl |
Piperidine ring functionalization centers on N-alkylation and O-alkylation strategies. N-Alkylation typically involves deprotonation of Boc-piperidine using strong bases like NaH, followed by reaction with electrophiles such as chloromethylpyrimidines [9]. For O-alkylation, Mitsunobu reactions prove effective: tert-butyl 4-hydroxypiperidine-1-carboxylate couples with phenol derivatives like 2,5-dihalopyrimidines using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃), achieving yields >90% under anhydrous conditions [2] [10]. Alternatively, Williamson ether synthesis employs NaH in DMF to facilitate the reaction between 4-hydroxy-piperidine and 2-chloro-5-bromopyrimidine at 60°C [10]. Cyclization techniques further modify the piperidine scaffold; for instance, reacting tert-butyl 4-aminopiperidine-1-carboxylate with aldehydes forms benzimidazole-fused derivatives [9]. Optimized parameters include:
Table 2: Optimization of Piperidine Alkylation Conditions
Method | Base/Catalyst | Solvent | Temperature | Yield Range | Limitations |
---|---|---|---|---|---|
Mitsunobu reaction | PPh₃/DIAD | THF | 0°C → 25°C | 85–94% | Triphenylphosphine oxide removal |
Williamson ether | NaH | DMF | 60°C | 75–88% | Moisture sensitivity |
N-Alkylation | K₂CO₃ | Acetonitrile | 80°C | 70–82% | Longer reaction times |
Pyrimidine ring modification exploits electron-deficient positions at C-2, C-4, and C-6. The 2-position readily undergoes SNAr with piperidine nucleophiles, while the 5-position accepts sulfonyl groups via oxidation or direct substitution. A key sequence involves:
Regioselectivity challenges arise with dihalopyrimidines; the 2-chloro position reacts first due to lower activation energy, while the 5-bromo position remains for sulfonylation [3].
Sulfonylation efficiency hinges on solvent polarity, catalyst choice, and temperature control. Direct sulfonylation of 5-bromopyrimidine intermediates requires polar aprotic solvents like DMSO or DMF to stabilize the transition state [2]. Catalytic systems include:
Purification of tert-butyl 4-(5-methanesulfonylpyrimidin-2-yl)piperidine-1-carboxylate employs orthogonal techniques:
Table 3: Purification Methods and Performance Metrics
Method | Conditions | Purity | Recovery Yield | Key Applications |
---|---|---|---|---|
Silica chromatography | EtOAc/hexane 1:1 → 2:1 | >95% | 70–80% | Separation of sulfoxide byproducts |
Acid-base extraction | CH₂Cl₂/1M HCl/ sat. NaHCO₃ | 90–95% | 85–92% | Bulk impurity removal |
Recrystallization | Hexane:EtOAc (4:1), −20°C, 12 h | >99% | 75–82% | Final product polishing |
SCX chromatography | MeOH → 2M NH₃ in MeOH | >98% | 88–94% | Boc-piperidine intermediate isolation |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: